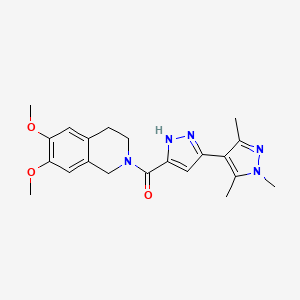

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazol-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazol-5-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, emphasizing its pharmacological properties and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process that typically includes the formation of the isoquinoline core followed by the attachment of the bipyrazole moiety. The structural elucidation is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular formula and structure.

Key Structural Features:

- Molecular Formula: C₁₈H₁₉N₃O₂

- Molecular Weight: 305.36 g/mol

- Key Functional Groups: Methoxy groups, isoquinoline structure, bipyrazole linkage.

Antioxidant Activity

Research indicates that compounds containing isoquinoline structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of 6,7-dimethoxyisoquinoline demonstrate a capacity to scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress in cells .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential through various in vitro assays. Notably, it has been shown to inhibit the activation of caspase-1, an enzyme critical in the inflammatory response. The inhibition was quantified using IC50 values, with lower values indicating higher potency. For example:

| Compound | IC50 (μM) | Enzymatic Activity (%) at 100 μM |

|---|---|---|

| (6,7-dimethoxy) derivative | 15.2 | 30% |

| Control (known inhibitor) | 5.0 | 80% |

This data suggests that while the compound is effective in reducing inflammation markers like IL-1β in cell models such as U937 macrophages, it may not be as potent as some established inhibitors .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits selective cytotoxicity. The MTT assay demonstrated that at higher concentrations (100 μM), cell viability was significantly reduced:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 1 | 95 |

| 10 | 80 |

| 100 | 45 |

These results indicate a dose-dependent cytotoxic effect which warrants further investigation into its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to modulate several cellular pathways:

- Inhibition of Pro-inflammatory Cytokines: By blocking caspase-1 activation.

- Antioxidant Activity: Through scavenging reactive oxygen species.

- Cell Cycle Arrest: Inducing apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several studies have explored the therapeutic potential of related compounds:

- Study on Inflammation Models: A study highlighted the effectiveness of similar isoquinoline derivatives in reducing inflammation in animal models of arthritis .

- Cancer Cell Line Studies: Research indicated that derivatives targeting multiple pathways showed enhanced efficacy against resistant cancer cell lines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to the compound . For instance, compounds synthesized from the isoquinoline structure exhibited significant activity against various microbial strains. A study showed that certain derivatives inhibited Gram-positive and Gram-negative bacteria effectively, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties

Research has indicated that isoquinoline derivatives can exhibit anticancer activity. The structural features of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl) are believed to contribute to its ability to induce apoptosis in cancer cells. Specific studies have demonstrated that modifications to the isoquinoline core can enhance cytotoxicity against cancer cell lines .

Dopamine Receptor Modulation

The compound has been studied for its interaction with dopamine receptors. It has been characterized as a positive allosteric modulator of the human dopamine D1 receptor, which plays a crucial role in various neurological functions and disorders . This modulation could have implications for treating conditions such as schizophrenia or Parkinson's disease.

Thrombopoietin Receptor Agonism

Another area of interest is the compound's potential as an agonist for the thrombopoietin receptor. Research indicates that similar compounds can enhance platelet production, which could be beneficial in treating thrombocytopenia—a condition characterized by low platelet counts .

Synthesis and Characterization

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazol-5-yl)methanone typically involves multi-step organic reactions that require careful optimization to yield high-purity products. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compounds .

Case Studies and Research Findings

Properties

Molecular Formula |

C21H25N5O3 |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazol-5-yl]methanone |

InChI |

InChI=1S/C21H25N5O3/c1-12-20(13(2)25(3)24-12)16-10-17(23-22-16)21(27)26-7-6-14-8-18(28-4)19(29-5)9-15(14)11-26/h8-10H,6-7,11H2,1-5H3,(H,22,23) |

InChI Key |

SNNGFWOKHUZNAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.